molecular formula C8H12N2 B107213 2,3-ジエチルピラジン CAS No. 15707-24-1

2,3-ジエチルピラジン

カタログ番号: B107213
CAS番号: 15707-24-1
分子量: 136.19 g/mol
InChIキー: GZXXANJCCWGCSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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科学的研究の応用

2,3-Diethylpyrazine has a wide range of applications in scientific research:

Safety and Hazards

2,3-Diethylpyrazine is classified as a combustible liquid . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing its vapor or mist, and to ensure adequate ventilation . In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used .

作用機序

Target of Action

2,3-Diethylpyrazine is a flavor compound that is naturally present in various food items such as roasted coffee beans, roasted sesame seeds, and baked potatoes . It interacts with our olfactory receptors, contributing to the unique flavors of these foods .

Mode of Action

As a volatile flavor compound, 2,3-Diethylpyrazine evaporates easily and interacts with the olfactory receptors in our nose. This interaction triggers a signal transduction pathway that leads to the perception of its characteristic flavor .

Biochemical Pathways

It’s known that the perception of flavor involves a complex network of biochemical reactions in our olfactory system . The compound’s interaction with olfactory receptors triggers a cascade of intracellular events, leading to the generation of nerve impulses that are transmitted to the brain and interpreted as specific flavors .

Pharmacokinetics

It’s known that many flavor compounds are rapidly metabolized and excreted from the body .

Result of Action

The primary result of 2,3-Diethylpyrazine’s action is the perception of flavor. By interacting with olfactory receptors, it contributes to the unique flavors of certain foods . This enhances our sensory experience of these foods and can influence our dietary choices .

Action Environment

The action of 2,3-Diethylpyrazine can be influenced by various environmental factors. For example, the compound’s volatility and thus its ability to interact with olfactory receptors can be affected by temperature and humidity . Furthermore, the presence of other flavor compounds can modulate the perception of 2,3-Diethylpyrazine’s flavor through synergistic or antagonistic effects .

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Diethylpyrazine can be synthesized through the condensation of 3,4-hexanedione with ethylenediamine . The reaction typically involves heating the reactants under reflux conditions in the presence of an acid catalyst. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of 2,3-Diethylpyrazine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The compound is often produced in batch reactors, followed by purification steps such as distillation and chromatography to achieve the desired quality.

化学反応の分析

Types of Reactions: 2,3-Diethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert 2,3-Diethylpyrazine into its corresponding dihydropyrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with different functional groups.

類似化合物との比較

2,3-Diethylpyrazine can be compared with other similar compounds in the pyrazine family, such as:

Uniqueness: 2,3-Diethylpyrazine stands out due to its distinctive nutty and roasted aroma, making it a valuable compound in the flavor and fragrance industries. Its unique chemical structure also contributes to its potential biological activities and applications in various fields of research.

特性

IUPAC Name

2,3-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXANJCCWGCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047101
Record name 2,3-Diethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with an earthy, nutty, baked potato odour
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2,3-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.956-0.976
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15707-24-1
Record name 2,3-Diethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15707-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diethylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,3-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Diethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD31A42VY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,3-Diethylpyrazine in food science?

A: 2,3-Diethylpyrazine is a significant aroma compound found in various foods, particularly those subjected to heat treatment like roasting or extrusion cooking. It contributes a characteristic roasted aroma, often described as nutty or earthy. In extruded potato snacks, for example, 2,3-Diethylpyrazine, along with other compounds like methional and benzenemethanethiol, plays a key role in shaping the overall aroma profile. []

Q2: Can the concentration of 2,3-Diethylpyrazine in food impact sensory perception?

A: Yes, research suggests that even at sub-threshold concentrations, where 2,3-Diethylpyrazine might not be directly perceivable, it can significantly influence the perception of other aroma compounds. In soy sauce aroma-type Baijiu, the presence of sub-threshold 2,3-Diethylpyrazine, alongside other pyrazines, was found to enhance the perception of roasted aromas, indicating a synergistic effect on sensory perception. []

Q3: How is 2,3-Diethylpyrazine quantified in complex mixtures like food and beverages?

A: Advanced analytical techniques are employed to quantify 2,3-Diethylpyrazine in complex matrices. One such method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC–MS/MS), which offers high sensitivity and selectivity, enabling accurate determination of 2,3-Diethylpyrazine levels in samples like soy sauce aroma-type Baijiu. []

Q4: Beyond food, are there other areas where 2,3-Diethylpyrazine exhibits potential?

A: Research indicates potential applications of 2,3-Diethylpyrazine beyond the realm of food science. A study investigating the ovarian microbiome of mice found that Bacillus velezensis OM03, a bacterial isolate, produced 2,3-Diethylpyrazine alongside other bioactive compounds. This bacterial extract displayed promising antibacterial, antioxidant, and anticancer properties in in vitro studies. []

Q5: What is known about the safety of 2,3-Diethylpyrazine for use in animal feed?

A: The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has assessed the safety of 2,3-Diethylpyrazine. They concluded that it is safe for use in animal feed at a maximum dose level of 0.5 mg/kg complete feed for various species, including cattle, salmonids, and non-food-producing animals. The panel also determined that there are no safety concerns for consumers from the use of 2,3-Diethylpyrazine in feed at the proposed levels. []

Q6: Are there any potential environmental concerns associated with 2,3-Diethylpyrazine?

A: While specific data on the environmental impact of 2,3-Diethylpyrazine is limited within the provided research, its use in animal feed raises considerations regarding potential release into the environment. Further research on its ecotoxicological effects and potential mitigation strategies, such as biodegradation or alternative compounds, is crucial to ensure responsible and sustainable use. []

Q7: How does the molecular structure of 2,3-Diethylpyrazine influence its properties?

A: The presence of the pyrazine ring, with its specific electronic configuration, likely plays a crucial role in the aroma profile and potential bioactivity of 2,3-Diethylpyrazine. Additionally, the two ethyl substituents at positions 2 and 3 on the pyrazine ring contribute to its specific physicochemical properties, influencing its volatility, solubility, and interactions with biological systems. Further research exploring structure-activity relationships could provide valuable insights into optimizing its properties for specific applications. [, ]

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